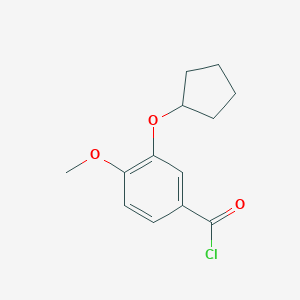

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Description

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride core substituted with a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structural features, including the bulky cyclopentyl ether group, influence its reactivity, solubility, and biological interactions compared to simpler benzoyl chlorides.

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHXPWJCDTADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383246 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144036-19-1 | |

| Record name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 4-Methoxybenzoyl Chloride Derivatives

A foundational approach involves chlorination of pre-functionalized benzoyl chloride precursors. The patent US4318866A demonstrates the chlorination of 4-methoxybenzoyl chloride to 4-trichloromethoxybenzoyl chloride under catalyst-free conditions at 150–225°C. While this targets trichloromethoxy substitution, the methodology highlights critical parameters for regioselective chlorination:

-

Temperature control : Gradual heating from 150°C to 210°C minimizes side reactions.

-

Absence of radical initiators : Eliminates competing pathways, favoring direct substitution.

-

Neat reaction conditions : Avoids solvent interference, simplifying purification.

For this compound, analogous chlorination could follow introducing the cyclopentyloxy group at position 3 before chlorination. However, the electron-donating methoxy group at position 4 may direct chlorination to the para position, necessitating protective strategies for the cyclopentyloxy moiety.

Nucleophilic Substitution on 3-Hydroxy-4-methoxybenzoic Acid

A more targeted route involves alkylation of 3-hydroxy-4-methoxybenzoic acid with cyclopentyl bromide, followed by conversion to the acid chloride:

-

Protection of carboxylic acid : Methyl ester formation prevents interference during alkylation.

-

Alkylation : Reaction with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the cyclopentyloxy group.

-

Ester hydrolysis : Regeneration of the carboxylic acid.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the benzoyl chloride.

Key challenges :

-

Competing O- vs. C-alkylation requires careful base selection.

-

Steric hindrance from the cyclopentyl group may reduce reaction efficiency.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from US4318866A and US8618142B2 reveal optimal parameters for analogous reactions:

Elevated temperatures (>150°C) are critical for chlorination without catalysts, while milder conditions suffice for nucleophilic substitution.

Molar Ratios and Stoichiometry

US8618142B2 emphasizes molar ratios in amidation reactions, recommending a 2.2:1 excess of nucleophile to activated acid. Applying this to the target compound:

-

Cyclopentyl bromide to 3-hydroxy-4-methoxybenzoic acid : A 2.5:1 ratio ensures complete alkylation.

-

SOCl₂ to carboxylic acid : 3:1 molar ratio for quantitative chlorination.

Purification and Characterization

Chromatographic Techniques

The first patent employs vapor-phase chromatography (VPC) with a 3% SE-30 column for purity analysis. For the target compound, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended.

Spectroscopic Confirmation

-

¹H NMR : Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and multiplet for cyclopentyl protons (δ 1.5–2.0 ppm).

-

IR Spectroscopy : Strong absorption at 1770–1800 cm⁻¹ confirms the acyl chloride group.

Industrial-Scale Considerations

Batch vs. Continuous Processing

Example 4 in US4318866A details a 750-liter batch reactor for chlorination, achieving 81% yield despite mechanical challenges. For the target compound, continuous flow reactors could enhance mixing and heat transfer during alkylation, reducing side products.

Waste Management

Chlorination reactions generate HCl gas, necessitating scrubbers with NaOH solutions as described in US4318866A. Cyclopentyl bromide alkylation produces HBr, requiring similar neutralization systems.

Applications and Derivatives

This compound serves as an intermediate for pharmaceuticals and agrochemicals. For example, US8618142B2 converts analogous benzoyl chlorides to amides for PDE4 inhibitors. Functionalization pathways include:

-

Amidation : With 4-amino-3,5-dichloropyridine to yield kinase inhibitors.

-

Esterification : For prodrug formulations.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-(Cyclopentyloxy)-4-methoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the acyl chloride.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.

Hydrolysis: The major product is 3-(Cyclopentyloxy)-4-methoxybenzoic acid.

Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride typically involves the reaction of 4-methoxybenzoic acid derivatives with cyclopentyl alcohol in the presence of activating agents such as thionyl chloride. The resulting compound features a benzoyl chloride moiety that can be further modified to enhance its biological activity.

Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit promising antiparasitic properties. For instance, a study highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease, showing better efficacy than traditional treatments like nifurtimox and benznidazole .

Phosphodiesterase Inhibition

The compound has been investigated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory processes. Substituted derivatives have shown enhanced inhibition of PDE4 activity, suggesting potential applications in treating inflammatory diseases .

Anti-Inflammatory Applications

Given its role as a PDE4 inhibitor, this compound could be developed into therapeutic agents for conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD). Its rapid onset of action and ability to modulate inflammatory pathways make it a candidate for further clinical investigation .

Cancer Research

The compound's structural analogs have been explored for anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Some derivatives have demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and melanoma (SK-MEL-30) cell lines .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to nucleophiles. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3-(cyclopentyloxy)-4-methoxybenzoyl chloride with structurally analogous benzoyl chlorides is provided below, focusing on molecular properties, reactivity, and applications:

Table 1: Structural and Molecular Comparison

*Estimated based on analogous structures.

Key Differences and Insights

Substituent Effects on Reactivity: The cyclopentyloxy group in the target compound introduces steric hindrance, reducing nucleophilic attack rates at the carbonyl carbon compared to 4-methoxybenzoyl chloride. This bulkiness may enhance selectivity in reactions requiring controlled acylation .

4-Methoxybenzoyl chloride derivatives, such as thiourea compounds, exhibit antioxidant activity due to electron-donating methoxy groups stabilizing radical intermediates .

Synthetic Utility :

- 4-Methoxybenzoyl chloride is a versatile acylating agent for synthesizing esters, amides, and anhydrides due to its unhindered structure .

- The cyclopentyloxy analog’s applications are more niche, often requiring specialized conditions (e.g., DMF, elevated temperatures) to accommodate steric effects .

Physicochemical Properties :

- Higher molecular mass (~256 g/mol) and lipophilicity (logP ~3.5 estimated) of the cyclopentyloxy derivative suggest lower aqueous solubility compared to 4-methoxybenzoyl chloride (logP ~2.1) .

Biological Activity

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C13H15ClO3 and a molecular weight of 256.71 g/mol, is a derivative of benzoyl chloride and exhibits various chemical properties that make it a candidate for therapeutic applications.

Structure and Reactivity

The compound features a cyclopentyloxy group and a methoxybenzoyl moiety, which contribute to its unique reactivity and biological activity. It can undergo several types of chemical reactions, including:

- Substitution: The presence of the benzoyl chloride functional group allows for nucleophilic substitution reactions.

- Hydrolysis: In the presence of water, it can hydrolyze to form 3-(cyclopentyloxy)-4-methoxybenzoic acid.

- Esterification: It can react with alcohols to form esters, which may have different biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzoic acid with thionyl chloride or oxalyl chloride to convert the carboxylic acid into the corresponding acyl chloride.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets in cells. It has been shown to act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels.

Case Studies and Research Findings

-

Anticancer Activity:

Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. For instance, studies on related methoxybenzoyl derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including prostate and melanoma models . -

Phosphodiesterase Inhibition:

A study highlighted that derivatives of this compound have shown potent inhibition against phosphodiesterase IV (PDE4), with IC50 values indicating strong inhibitory effects. This action is beneficial in treating inflammatory diseases as it leads to increased levels of cAMP, modulating inflammatory responses . -

Neuroprotective Effects:

Additional research has suggested potential neuroprotective effects through the modulation of oxidative stress pathways. Compounds structurally similar to this compound have been observed to reduce apoptosis in neuronal cell lines exposed to oxidative stressors, indicating a protective mechanism against neurodegeneration .

Comparative Biological Activity

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| 3-(Cyclopentyloxy)-4-methoxybenzamide | Antitumor activity | Varies by cell line |

| SMART-H (related compound) | Inhibits tubulin polymerization | Subnanomolar range |

| Piclamilast (PDE4 inhibitor) | Anti-inflammatory | 16 nM (in pig aorta) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(cyclopentyloxy)-4-methoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : Start with 3-(cyclopentyloxy)-4-methoxybenzoic acid and employ chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Catalysts such as DMF (1–2 mol%) can accelerate the reaction.

- Key Variables : Temperature (typically 60–80°C for SOCl₂), solvent (dry toluene or DCM), and reaction time (4–12 hours). Excess chlorinating agent ensures complete conversion.

- Yield Optimization : Monitor via TLC or FT-IR for disappearance of the carboxylic acid peak (~1700 cm⁻¹). Purification involves distillation or recrystallization from non-polar solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopentyloxy protons at δ 4.5–5.0 ppm; benzoyl chloride carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M⁺] at m/z 254.07 (C₁₃H₁₅ClO₃).

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Q. What are the critical safety considerations when handling this compound?

- Hazards : Moisture-sensitive (hydrolyzes to benzoic acid), corrosive, and irritant. Use inert atmosphere (N₂/Ar) and anhydrous conditions.

- PPE : Acid-resistant gloves, goggles, and fume hood. Store in sealed containers with desiccants .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyloxy group influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The bulky cyclopentyloxy group hinders nucleophilic attack at the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Experimental Design : Compare reaction rates with analogs (e.g., 4-methoxybenzoyl chloride) using kinetic studies (UV-Vis or HPLC). Computational modeling (DFT) can map steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for derivatization of this compound?

- Case Study : Discrepancies in amidation yields (e.g., 40–80%) may arise from residual moisture or competing hydrolysis.

- Resolution : Use Karl Fischer titration to quantify water content. Optimize by pre-drying solvents (molecular sieves) and employing coupling agents (e.g., HATU) .

Q. How can computational tools predict retrosynthetic pathways for derivatives of this compound?

- AI-Driven Synthesis : Platforms like Reaxys or Pistachio analyze reaction databases to propose one-step routes. For example, coupling with amines via SN2 mechanisms.

- Validation : Cross-check predicted routes with experimental feasibility (e.g., steric accessibility of the acyl chloride group) .

Q. What advanced techniques identify degradation products under varying storage conditions?

- Stability Studies : Accelerated degradation via thermal stress (40–60°C) or humidity (75% RH).

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.